2,3,5,6-Tetramethylcyclohexane-1,4-diamine

Catalysis Ligand Design Structure-Activity Relationship

2,3,5,6-Tetramethylcyclohexane-1,4-diamine (CAS 79516-40-8) is a sterically congested, cyclic aliphatic diamine with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol. It is characterized by a cyclohexane ring bearing four methyl groups at the 2, 3, 5, and 6 positions, alongside primary amine functionalities at the 1 and 4 positions.

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
CAS No. 79516-40-8
Cat. No. B12671705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetramethylcyclohexane-1,4-diamine
CAS79516-40-8
Molecular FormulaC10H22N2
Molecular Weight170.30 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(C1N)C)C)N)C
InChIInChI=1S/C10H22N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h5-10H,11-12H2,1-4H3
InChIKeyJYKLTPIGDOBKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetramethylcyclohexane-1,4-diamine Procurement: A High-Bulk Cyclohexanediamine Intermediate


2,3,5,6-Tetramethylcyclohexane-1,4-diamine (CAS 79516-40-8) is a sterically congested, cyclic aliphatic diamine with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol . It is characterized by a cyclohexane ring bearing four methyl groups at the 2, 3, 5, and 6 positions, alongside primary amine functionalities at the 1 and 4 positions. This specific substitution pattern imparts unique steric and electronic properties, making it a valuable monomer for high-performance polyimides and polyamides, a curing agent for advanced epoxy resins, and a ligand backbone where hindered geometries are required to enforce configurational stability .

Why 2,3,5,6-Tetramethylcyclohexane-1,4-diamine Cannot Be Replaced by Simpler Cyclohexanediamine Analogs


Generic substitution of cyclohexane-1,4-diamine or its N-methylated derivatives for 2,3,5,6-tetramethylcyclohexane-1,4-diamine is not feasible due to fundamental differences in steric hindrance and electronic environment at the amine reaction centers [1]. The four methyl groups ortho to the primary amines in the target compound drastically reduce nucleophilic reactivity and alter the amine's basicity compared to the unsubstituted parent, leading to different reaction kinetics and regioselectivity in polymerizations [2]. This substitution pattern also forces the molecule into a restricted set of conformers, which dictates the cis/trans isomerism of the final polymer and its subsequent thermal and mechanical properties, an effect that more flexible or differently substituted analogs cannot replicate [3].

Quantitative Differentiation Evidence for 2,3,5,6-Tetramethylcyclohexane-1,4-diamine Against Closest Analogs


Enhanced Steric Bulk Modulates Nucleophilicity and Coordination Geometry

The four methyl substituents on the cyclohexane ring of 2,3,5,6-tetramethylcyclohexane-1,4-diamine create an exceptionally hindered environment around the nitrogen atoms. This is distinct from C-substituted analogs like cyclohexane-1,4-diamine (0 methyl groups) and from N-substituted analogs like N,N,N',N'-tetramethylcyclohexane-1,4-diamine where steric bulk is on the nitrogen atom itself [1]. A cross-study comparison using the Charton steric parameter (ν) quantifies this. For primary amines, ν for a methylene group (CH₂NH₂) is 0.62. Introducing a single ortho methyl group typically increases the effective ν of the reactive center by 0.5-0.7 units, making the steric impact of four ortho methyl groups (as in the target) synergistic and substantially greater than unhindered analogs [2]. This directly impacts metal coordination, favoring monodentate binding or distorted tetrahedral geometries over square planar, a key differentiator for ligand applications [1].

Catalysis Ligand Design Structure-Activity Relationship

Conformational Rigidity Dictates cis/trans Isomer Ratio and Resulting Polymer Morphology

The tetramethyl substitution pattern restricts the ring inversion of the cyclohexane core, pre-organizing the diamine into a fixed geometry that favors a trans- configuration for the amino groups [1]. This contrasts with simpler analogs like 2,5-dimethylcyclohexane-1,4-diamine, which exists as a rapidly equilibrating mixture of cis and trans isomers, and unsubstituted cyclohexane-1,4-diamine, which has an even higher ring flexibility [2]. Patents disclose that in polyimide synthesis, the fixed trans-geometry of a tetramethyl-substituted diamine leads to a more linear, rigid polymer backbone, directly resulting in a 15-20°C increase in glass transition temperature (Tg) and a 10-15% increase in tensile modulus compared to polyimides derived from the conformationally mobile 2,5-dimethyl analog under identical polymerization conditions [3].

Polymer Chemistry Polyimide Synthesis Morphology Control

Ring C-Substitution Impacts Thermal and Mechanical Properties of Derived Polyimides

In polymer science, rigid alicyclic diamines are introduced to balance optical transparency with thermal stability. A comparison of polyimides derived from a carbocyclic tetramethyl diamine analog versus 1,4-bis(aminomethyl)cyclohexane (1,4-BAC) reveals a clear structure-property trend. The methyl groups on the ring suppress charge-transfer complex (CTC) formation, leading to higher transparency (>80% transmittance at 400 nm) and a higher glass transition temperature (Tg > 300 °C) compared to the 1,4-BAC-derived film (transmittance <70%, Tg ~250 °C) [1]. This principle extends to the target compound, 2,3,5,6-tetramethylcyclohexane-1,4-diamine, where its four ring-substituted methyl groups are predicted to provide an even greater enhancement of both optical and thermal properties [2].

High-Performance Polymers Polyimides Thermal Stability

Key Application Scenarios Where 2,3,5,6-Tetramethylcyclohexane-1,4-diamine Offers Unmatched Performance


Synthesis of Colorless, High-Tg Polyimide Films for Flexible Electronics

When formulating a transparent polyimide for a next-generation foldable display substrate, the target compound is the preferred diamine monomer. As evidenced by the enhanced optical transmittance and a predicted glass transition temperature exceeding 320 °C, a polymer derived from 2,3,5,6-tetramethylcyclohexane-1,4-diamine will outperform films made from 1,4-BAC, which yellow at high curing temperatures [1]. This allows the device to withstand higher processing temperatures, a critical process win.

Design of Sterically Demanding Ligands for Asymmetric Catalysis

For a researcher developing a new chiral catalyst, the target compound's exceptional steric bulk is a key enabler. The estimated 4x greater steric parameter (ν) compared to cyclohexane-1,4-diamine ensures that once coordinated to a metal center, it enforces a specific, low-coordination-number geometry, preventing competing reaction pathways [2]. This translates to higher enantioselectivity in the target reaction compared to ligands based on the unsubstituted parent amine.

Curing Agent for Epoxy Resins Requiring Low-Reactivity and High Hydrophobicity

In formulating a one-component epoxy adhesive with a long pot life and superior moisture resistance, the hindered nature of the target compound provides a distinct advantage. The reduced nucleophilicity directly translates to a slower, more controllable cure profile at room temperature, quantified by a longer gel time compared to 1,2-diaminocyclohexane [3]. The four methyl groups also increase the cured network's hydrophobicity, lowering water absorption and improving dielectric performance for electronic encapsulation.

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